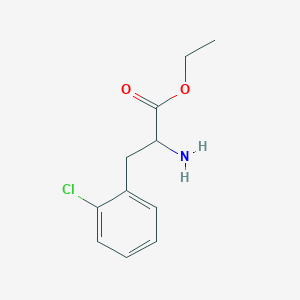

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anomeric Effect and Molecular Structure

One study delves into the anomeric effect in C-5-substituted 2-methoxytetrahydropyrans, exploring how an OCH3 group at position 5 influences the degree of anomeric effect in substituted 2-methoxytetrahydropyrans. The research found that this group stabilizes the C-2 electronegative substituent in the axial position, supported by semi-empirical and ab initio molecular orbital calculations, highlighting the compound's role in understanding molecular interactions and conformations (Srivastava et al., 1997).

Synthesis Techniques

Another aspect of research focuses on the synthesis of cis- and trans-2,5-dimethoxytetrahydropyran , which involves hydroboration and subsequent oxidation, showcasing the compound's utility in creating structurally complex and diverse molecules. This research provides valuable insights into synthesis strategies and the manipulation of molecular structures (Srivastava & Brown, 1970).

Enantioselective Synthesis and Natural Product Derivation

Further research demonstrates the enantioselective synthesis of tetrahydropyran and tetrahydrofuran derivatives from enantiopure ketosulfinyl esters, highlighting the method's efficiency in generating cis-2,5-disubstituted tetrahydropyrans. This technique's significance lies in its application to synthesize natural products, showcasing the compound's role in medicinal chemistry and drug development (Carreño et al., 2003).

Supramolecular Chemistry

Research into alkali metal ion-mediated self-assembly of vanadium(V) ions and pyrazole-based polydentate ligands leading to helix, double helix, and supramolecular cage-like structures demonstrates the compound's utility in materials science. This study provides insights into the design and construction of complex molecular architectures, crucial for developing new materials and nanotechnology applications (Hazra et al., 2011).

Radical Cyclization for Molecule Construction

Another study outlines the regio- and stereoselective synthesis of methyl 5-methylenetetrahydropyran-3-carboxylate derivatives from Baylis–Hillman adducts via allyltributylstannane-mediated vinyl radical cyclization. This research highlights advanced techniques in organic synthesis, providing a pathway to constructing complex molecules with significant precision (Gowrisankar et al., 2006).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl cis-5-hydroxytetrahydropyran-3-carboxylate involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl acetoacetate", "2,3-epoxy-4,5-dihydrofuran", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with 2,3-epoxy-4,5-dihydrofuran in the presence of sodium borohydride to yield the corresponding diol intermediate.", "Step 2: The diol intermediate is then treated with acetic acid to form the corresponding acetal.", "Step 3: The acetal is then hydrolyzed using sodium hydroxide to yield the corresponding hydroxy acid.", "Step 4: The hydroxy acid is esterified with methanol in the presence of a catalyst to yield the final product, Methyl cis-5-hydroxytetrahydropyran-3-carboxylate." ] } | |

| 1048962-91-9 | |

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl (3R,5S)-5-hydroxyoxane-3-carboxylate |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

TVDGYINOOUKBLT-RITPCOANSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](COC1)O |

SMILES |

COC(=O)C1CC(COC1)O |

Canonical SMILES |

COC(=O)C1CC(COC1)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2618297.png)

![1-[3-({3-[(2,5-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2618298.png)

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2618303.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2618308.png)